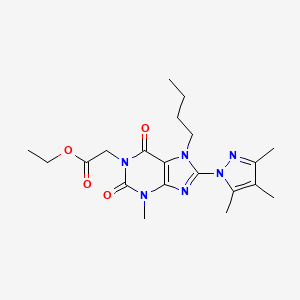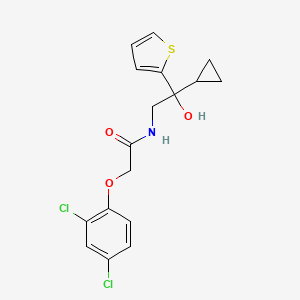![molecular formula C9H8BrNS B2678376 2-Bromo-4,6-dimethylbenzo[d]thiazole CAS No. 412923-48-9](/img/structure/B2678376.png)
2-Bromo-4,6-dimethylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Corrosion Inhibition
One notable application of derivatives of 2-Bromo-4,6-dimethylbenzo[d]thiazole is in the field of corrosion inhibition. For instance, Density Functional Theory (DFT) modeling and Monte Carlo simulation assessments have been employed to study the inhibition performance of certain carbohydrazide Schiff bases, related to 2-Bromo-4,6-dimethylbenzo[d]thiazole, for steel corrosion in acid media. The study indicates that electronic parameters relevant to their inhibition activity, such as HOMO and LUMO energies, are in agreement with experimental results, showcasing the compound's potential as a corrosion inhibitor (Obot, Kaya, Kaya, & Tüzün, 2016).
Organic Synthesis
In the realm of organic synthesis, 2-Bromo-4,6-dimethylbenzo[d]thiazole serves as a key intermediate in the selective bromination of thiazoles. Studies have demonstrated the regioselective bromination of thiazole derivatives, yielding mono-, di-, tri-, and tetrabromo compounds with significant yields. This process highlights the compound's versatility and utility in synthesizing brominated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Hariri, Galley, Pautet, & Fillion, 1998).
Antimicrobial Activity
Additionally, thiazole derivatives, including those related to 2-Bromo-4,6-dimethylbenzo[d]thiazole, have been investigated for their antimicrobial properties. A study focusing on the design, synthesis, and docking studies of novel thiazole derivatives incorporating a pyridine moiety assessed these compounds as antimicrobial agents. The findings revealed that some derivatives exhibit good antibacterial and antifungal activities, suggesting the potential use of 2-Bromo-4,6-dimethylbenzo[d]thiazole derivatives in developing new antimicrobial agents (Khidre & Radini, 2021).
properties
IUPAC Name |
2-bromo-4,6-dimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDMIYNOGFWHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)
![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)


![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)



![Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate](/img/structure/B2678311.png)
![Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate](/img/structure/B2678312.png)

![2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2678314.png)

